Elucidation of the Molecular Structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol: A Technical Guide
Elucidation of the Molecular Structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-Bromo-6-methyl-3-nitropyridin-2-ol. The document presents predicted and known analytical data, detailed experimental protocols for key analytical techniques, and a logical workflow for its structural determination. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.
Compound Identity and Properties
5-Bromo-6-methyl-3-nitropyridin-2-ol is a substituted pyridinone derivative. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₃ | PubChem[1] |
| Molecular Weight | 231.95 g/mol | PubChem[1] |
| CAS Number | 186413-74-1 | IndiaMART[2] |
| Canonical SMILES | CC1=C(C=C(C(=O)N1)--INVALID-LINK--[O-])Br | PubChem[1] |
| InChI | InChI=1S/C6H5BrN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) | PubChem[1] |
| InChIKey | OEBQKJOFOWLDME-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Data (Predicted and Experimental)
Due to the limited availability of published experimental spectra for 5-Bromo-6-methyl-3-nitropyridin-2-ol, this section provides a combination of predicted data from reliable sources and typical spectral features expected for a molecule with this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Predicted chemical shifts (δ) are in ppm.
Table 2.1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | s | 1H | H4 |
| ~2.4-2.6 | s | 3H | -CH₃ |
| ~12.0-13.0 | br s | 1H | -OH (or N-H in pyridone tautomer) |
Table 2.2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~160-165 | C2 (C=O) |
| ~145-150 | C6 |
| ~135-140 | C3 |
| ~130-135 | C4 |
| ~110-115 | C5 |
| ~18-22 | -CH₃ |
Infrared (IR) Spectroscopy
Table 2.3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | O-H stretch (associated with the pyridinol tautomer and potential hydrogen bonding) |
| 1650-1680 | Strong | C=O stretch (from the pyridinone tautomer) |
| 1580-1620 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |
| 1500-1550 | Strong | Asymmetric NO₂ stretch |
| 1330-1370 | Strong | Symmetric NO₂ stretch |
| 600-800 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 2.4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 232.9556 |
| [M-H]⁻ | 230.9411 |
| [M+Na]⁺ | 254.9375 |
Data sourced from PubChem predictions.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of 5-Bromo-6-methyl-3-nitropyridin-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as the position of the labile proton signal (-OH or -NH) will be affected.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the multiplicity of each peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-180 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR to obtain a good spectrum.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) carbon-proton correlations, which is invaluable for piecing together the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and identify the key absorption bands.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and confirm the elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Use this value to calculate the elemental composition and confirm that it matches the expected formula of C₆H₅BrN₂O₃.
Synthesis Route
A plausible synthetic route for 5-Bromo-6-methyl-3-nitropyridin-2-ol can be adapted from the synthesis of similar nitropyridine derivatives. A potential method involves the nitration of a brominated methyl-pyridin-2-ol precursor.
Structure Elucidation Workflow
The logical process for elucidating the structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol is outlined in the following diagram. This workflow starts with the determination of the molecular formula and culminates in the confirmed chemical structure through the systematic interpretation of spectroscopic data.
